molecular formula C10H10N2O3 B12525402 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol CAS No. 671198-31-5

2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol

Cat. No.: B12525402
CAS No.: 671198-31-5
M. Wt: 206.20 g/mol
InChI Key: OOXSDYATOCTTKA-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a pyridine ring with a nitro group and an alkyne functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The process involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 2-Methyl-4-(3-aminopyridin-2-yl)but-3-yn-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
  • 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
  • 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol

Uniqueness

2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological targets .

Properties

CAS No.

671198-31-5

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C10H10N2O3/c1-10(2,13)6-5-8-9(12(14)15)4-3-7-11-8/h3-4,7,13H,1-2H3

InChI Key

OOXSDYATOCTTKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=C(C=CC=N1)[N+](=O)[O-])O

Origin of Product

United States

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